![molecular formula C9H12F2N4O4 B2946960 Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate CAS No. 2226181-82-2](/img/structure/B2946960.png)
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Difluoromethylornithine carbamate, and it is a derivative of the amino acid ornithine. The synthesis method of this compound involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the inhibition of ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. This compound inhibits ODC by binding to its active site, thereby preventing the biosynthesis of polyamines. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, as well as the inhibition of the biosynthesis of polyamines. It has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate in lab experiments include its ability to inhibit cell growth and proliferation, as well as its potential use in cancer therapy and the treatment of parasitic infections. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate. One direction is to further investigate its potential use in cancer therapy and the treatment of parasitic infections. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate. The reaction takes place in the presence of a catalyst, such as triethylamine or 4-dimethylaminopyridine. The reaction yields this compound, which can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties, and it is being studied for its potential use in cancer therapy. It has also been found to inhibit the growth of parasites, and it is being studied for its potential use in the treatment of parasitic infections. Additionally, it has been found to have anti-inflammatory properties, and it is being studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O4/c1-9(2,3)19-8(16)12-5-4-6(15(17)18)13-14(5)7(10)11/h4,7H,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVLTIFJCXERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

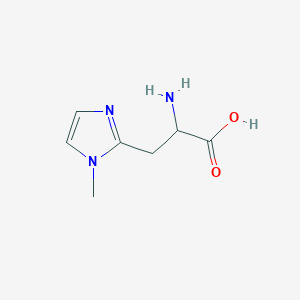
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)
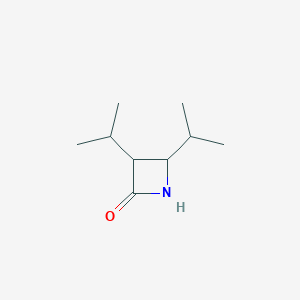
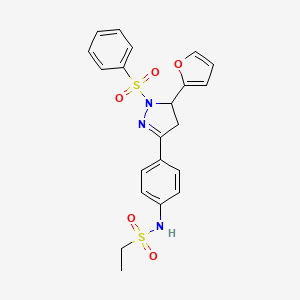

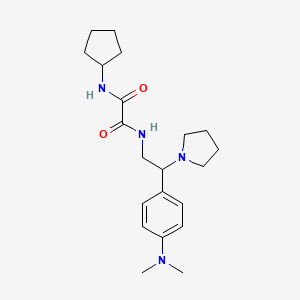
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)
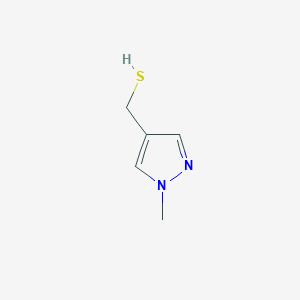
![7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2946892.png)
![5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2946893.png)
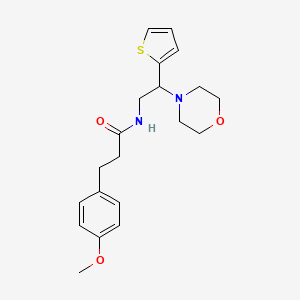

![1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2946897.png)